
tert-butyl 4-(4-bromo-2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-bromo-2-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate: is a chemical compound that belongs to the class of dihydropyridines It is characterized by the presence of a tert-butyl ester group, a bromine atom, and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-bromo-2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The addition of a bromine atom to the nitrophenyl compound.
Formation of Dihydropyridine Ring: This step involves the cyclization of the intermediate compounds to form the dihydropyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include pyridine derivatives.
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-bromo-2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitro group and bromine atom play crucial roles in its binding affinity and specificity. The dihydropyridine ring is known to interact with calcium channels, potentially inhibiting their function and leading to various physiological effects.
Comparison with Similar Compounds
- tert-Butyl (4-bromo-2-nitrophenyl)carbamate
- 4-Bromo-2-nitroaniline
- tert-Butyl carbamate
Comparison:
- tert-Butyl (4-bromo-2-nitrophenyl)carbamate: Similar in structure but lacks the dihydropyridine ring, making it less effective in calcium channel interactions.
- 4-Bromo-2-nitroaniline: Contains the nitro and bromine groups but lacks the ester and dihydropyridine components, limiting its applications in medicinal chemistry.
- tert-Butyl carbamate: Lacks the nitro and bromine groups, making it less versatile in chemical reactions.
Properties
Molecular Formula |
C16H19BrN2O4 |
---|---|
Molecular Weight |
383.24 g/mol |
IUPAC Name |
tert-butyl 4-(4-bromo-2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(20)18-8-6-11(7-9-18)13-5-4-12(17)10-14(13)19(21)22/h4-6,10H,7-9H2,1-3H3 |
InChI Key |
HGLKTVFVCXOFBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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